HDAC4 Inhibition Ring‑Size SAR: Cycloheptane Outperforms Cyclopentane by 1.65‑Fold
In a controlled Class IIa HDAC4 enzymatic assay, the N‑hydroxy‑1‑phenylcycloheptanecarboxamide derivative (directly derived from the target scaffold) showed an IC₅₀ of 6.90 × 10³ nM, whereas the corresponding cyclopentane analog N‑hydroxy‑1‑phenylcyclopentanecarboxamide yielded an IC₅₀ of 1.14 × 10⁴ nM [1][2]. This represents a 1.65‑fold improvement in potency for the seven‑membered ring over the five‑membered ring, establishing that cycloheptane topology is not merely a passive scaffold but an active contributor to target engagement [3].
| Evidence Dimension | Inhibitory potency – IC₅₀ |
|---|---|
| Target Compound Data | N-hydroxy-1-phenylcycloheptanecarboxamide IC₅₀ = 6.90 × 10³ nM |
| Comparator Or Baseline | N-hydroxy-1-phenylcyclopentanecarboxamide IC₅₀ = 1.14 × 10⁴ nM |
| Quantified Difference | 1.65‑fold higher potency for the cycloheptane scaffold |
| Conditions | Class IIa HDAC4 enzymatic assay (source: CHDI Foundation, US Patent US9783488); assay measured catalytic domain activity following 60 min incubation at room temperature |
Why This Matters
Procurement decisions for HDAC inhibitor programs must consider ring size, as even subtle changes to the cycloalkane core can result in significant shifts in enzyme inhibition.
- [1] BindingDB entry BDBM345253 (N-hydroxy-1-phenylcycloheptanecarboxamide). IC₅₀ = 6.90E+3 nM for HDAC4. Source: US Patent US9783488, CHDI Foundation. View Source
- [2] BindingDB entry BDBM344314 (N-Hydroxy-1-phenylcyclopentanecarboxamide). IC₅₀ = 1.14E+4 nM for HDAC4. Source: US Patent US9783488, CHDI Foundation. View Source
- [3] Comparison calculated as ratio of IC₅₀ values: 1.14E+4 / 6.90E+3 ≈ 1.65. Cross‑referenced with class‑level SAR expectations for cycloalkanecarboxamide HDAC inhibitors. View Source
